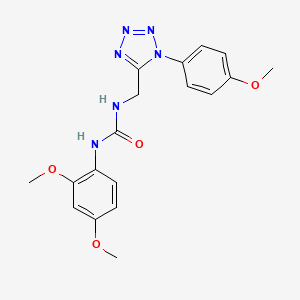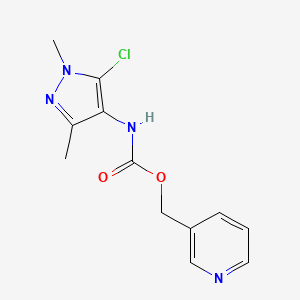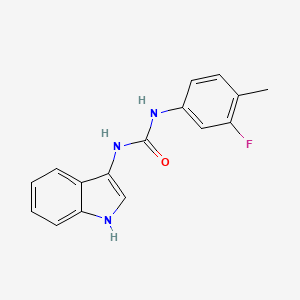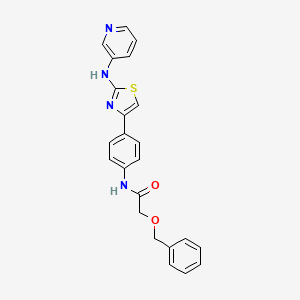
1-(2,4-dimetoxi fenil)-3-((1-(4-metoxi fenil)-1H-tetrazol-5-il)metil)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied due to their potential biological activities, particularly as anticancer agents. The presence of methoxy groups on the phenyl rings and the tetrazolylmethyl urea moiety suggests that this compound could exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl amine with an isocyanate or a carbodiimide to form the urea linkage. In the case of 1-(2,4-dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, the synthesis would likely involve the introduction of the tetrazole group to the methoxyphenyl ring followed by the formation of the urea linkage. Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as the series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives reported to have significant antiproliferative effects on various cancer cell lines .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of two aryl groups connected by a urea moiety. The molecular structure is often stabilized by intramolecular hydrogen bonding, which can influence the overall conformation and reactivity of the compound. For instance, in a related compound, 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea, the molecular structure is stabilized by a short intramolecular N—H⋯O hydrogen bond, and the dihedral angle between the benzene ring and the plane of the urea moiety is reported . These structural features are crucial for the biological activity of the compounds.
Chemical Reactions Analysis
Diaryl ureas can participate in various chemical reactions, primarily due to the reactivity of the urea moiety. They can undergo hydrolysis to form the corresponding amines and carbon dioxide. Additionally, the presence of methoxy groups on the phenyl rings can influence the electronic properties of the molecule, potentially affecting its reactivity in electrophilic aromatic substitution reactions. The methoxy groups can also be subject to demethylation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by the substituents on the phenyl rings and the nature of the urea linkage. The intramolecular hydrogen bonding can affect the compound's solubility in various solvents. The presence of methoxy groups can increase the electron density on the phenyl rings, potentially affecting the compound's UV-Vis absorption properties. These properties are essential for the compound's application as a medicinal agent, as they can influence its bioavailability and metabolic stability.
Aplicaciones Científicas De Investigación
- Las investigaciones sugieren que este compuesto posee una actividad anticancerígena potencial. Puede inhibir el crecimiento tumoral al interferir con la división celular o inducir la apoptosis (muerte celular programada). Se necesitan más estudios para dilucidar sus mecanismos precisos y evaluar su eficacia contra tipos específicos de cáncer .
- La porción tetrazol en la estructura está asociada con propiedades antiinflamatorias. Los investigadores han estudiado su potencial como agente antiinflamatorio, que podría ser valioso para tratar enfermedades inflamatorias como la artritis reumatoide o la enfermedad inflamatoria intestinal .
- Algunos estudios indican que este compuesto puede tener beneficios cardiovasculares. Podría potencialmente modular la presión arterial, reducir el estrés oxidativo o mejorar la función endotelial. Estos efectos podrían hacerlo relevante para el manejo de la hipertensión o la prevención de enfermedades cardiovasculares .
- Los compuestos neuroprotectores son cruciales para prevenir o retrasar las enfermedades neurodegenerativas. Investigaciones preliminares sugieren que este derivado de urea podría exhibir efectos neuroprotectores, posiblemente al reducir el daño oxidativo o la inflamación en los tejidos neurales .
- La estructura única del compuesto podría contribuir a las propiedades antimicrobianas. Los investigadores han explorado su potencial como agente antibacteriano o antifúngico. Investigar su actividad contra patógenos específicos es esencial para aplicaciones prácticas .
- Dada su semejanza estructural con ciertos medicamentos antidiabéticos, las investigaciones se han centrado en su impacto en el metabolismo de la glucosa y la sensibilidad a la insulina. Puede ser prometedor para el manejo de trastornos metabólicos como la diabetes tipo 2 .
Propiedades Anticancerígenas
Efectos Antiinflamatorios
Aplicaciones Cardiovasculares
Potencial Neuroprotector
Actividad Antimicrobiana
Trastornos Metabólicos y Sensibilidad a la Insulina
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O4/c1-26-13-6-4-12(5-7-13)24-17(21-22-23-24)11-19-18(25)20-15-9-8-14(27-2)10-16(15)28-3/h4-10H,11H2,1-3H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVQYIKDNDLWGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)
![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2521209.png)
![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)
![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)

![Benzyl 7-chlorosulfonyl-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2521220.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)
![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)
